Chemical structure and properties of 3-Vinyloxazolidin-2-one
Chemical structure and properties of 3-Vinyloxazolidin-2-one
Structure, Reactivity, and Applications in Energy and Medicine
Executive Summary: The Amphiphilic Pseudo-Peptide
3-Vinyloxazolidin-2-one (VOX), often referred to as N-vinyl-2-oxazolidinone (NVO), represents a critical class of cyclic carbamate monomers. Structurally, it serves as a bridge between the commodity utility of N-vinylpyrrolidone (NVP) and the functional specificity of cyclic carbonates.
For the researcher, VOX is defined by two reactive centers:
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The N-Vinyl Group: susceptible to radical and cationic polymerization, enabling the formation of high-molecular-weight chains (Poly-VOX).
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The Cyclic Carbamate (2-Oxazolidinone) Ring: A polar, chemically stable moiety that mimics peptide bonds (
), conferring high water solubility, biocompatibility, and strong complexing ability with phenolics and halogens.
This guide dissects the chemical architecture of VOX, distinguishing it from isomeric polyoxazolines, and details its ascending role as a high-voltage electrolyte additive in Lithium-Ion Batteries (LIBs) and a hydrophilic scaffold in drug delivery.
Structural Analysis & Physicochemical Profile
Molecular Geometry and Electronic Distribution
VOX (
Distinction Note: Do not confuse VOX with 2-isopropenyl-2-oxazoline. While both yield water-soluble polymers, VOX forms a polymer with the cyclic carbamate pendant to the main chain (similar to PVP), whereas oxazolines typically undergo ring-opening polymerization (ROP) to form poly(N-acylethylenimine)s.
Key Physicochemical Data
Data consolidated from spectroscopic and industrial safety standards.
| Property | Value / Description | Significance |
| CAS Registry Number | 4271-26-5 | Unique Identifier |
| Molecular Weight | 113.12 g/mol | Monomer calculation basis |
| Appearance | Colorless to pale yellow liquid (or low-melt solid) | Purity indicator (yellowing indicates oxidation) |
| Melting Point | 18–20 °C (Supercools easily) | Requires temperature control in storage |
| Boiling Point | 95–97 °C @ 0.5 mmHg | High vacuum required for distillation |
| Density | 1.18 g/cm³ @ 25 °C | Heavier than water/common organics |
| Solubility | Soluble in Water, EtOH, THF, Acetone | Amphiphilic nature allows versatile formulation |
| Refractive Index ( | 1.4950 | In-process purity check |
| Flash Point | >110 °C | Moderate fire risk |
Synthetic Routes & Production Methodologies[5][6]
The synthesis of VOX is non-trivial due to the sensitivity of the N-vinyl bond to hydrolysis under acidic conditions. Two primary pathways exist: the industrial "Reppe" chemistry and the laboratory-scale "Dehydration" route.
Pathway Analysis
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Direct Vinylation (Reppe): Reacting 2-oxazolidinone directly with acetylene under high pressure. High atom economy but requires specialized high-pressure reactors.
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Indirect Dehydration: Hydroxyethylation of 2-oxazolidinone followed by dehydration. Safer for lab scale but lower atom economy.
Visualization: Synthetic Logic Flow
Figure 1: Comparison of the high-pressure Reppe route versus the multi-step dehydration pathway for VOX synthesis.
Reactivity: Polymerization & PVOX
The N-vinyl group in VOX is electron-rich, making it highly susceptible to radical polymerization. The resulting polymer, Poly(3-vinyloxazolidin-2-one) (PVOX), is a structural isomer of polypeptides but with the side-chain connectivity reversed.
Radical Polymerization Protocol
Objective: Synthesis of PVOX homopolymer (
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Purification: Distill VOX monomer under reduced pressure (0.5 mmHg) immediately before use to remove inhibitors.
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Solvent Selection: Use Benzene or Chlorobenzene (inert to chain transfer). Note: Water can be used but may induce hydrolysis of the monomer at low pH.
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Initiator: AIBN (Azobisisobutyronitrile) at 1.0 mol%.
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Reaction: Degas via freeze-pump-thaw cycles (3x). Heat to 60 °C for 24 hours under Argon.
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Precipitation: Pour reaction mixture into excess Diethyl Ether . The polymer precipitates as a white hygroscopic powder.
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Drying: Vacuum dry at 40 °C over
.
Causality Check: Why not use acidic initiators? The N-vinyl bond is acid-labile. Acidic conditions hydrolyze VOX back to 2-oxazolidinone and acetaldehyde, destroying the polymerization capability.
Advanced Application: Lithium-Ion Battery Electrolyte
VOX has emerged as a high-performance additive for forming the Solid Electrolyte Interphase (SEI) on graphite anodes and Cathode Electrolyte Interphase (CEI) on high-voltage cathodes (e.g., NCM811).
Mechanism of Action
In a battery cell, VOX undergoes electrochemical oxidation/reduction before the bulk solvent (EC/DMC).
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Anodic Protection: The vinyl group accepts an electron, forming a radical anion.
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Polymerization: These radicals initiate surface polymerization on the graphite, forming an insoluble, flexible PVOX-like film.
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Ion Transport: The polar carbamate groups in the SEI facilitate
transport (hopping mechanism) while blocking solvent molecules, preventing graphite exfoliation.
Electrochemical Workflow Visualization
Figure 2: Mechanism of Solid Electrolyte Interphase (SEI) formation by VOX additive in Li-ion batteries.
Pharmaceutical Relevance: The "Pseudo-Peptide"
While not an API (Active Pharmaceutical Ingredient) itself, PVOX is investigated as a drug carrier.
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Complexation: Similar to PVP, PVOX forms complexes with iodine (PVOX-Iodine) which serves as a disinfectant with lower toxicity than free iodine.
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Bio-mimicry: The polymer backbone resists enzymatic degradation, but the side chains mimic the polarity of proteins, reducing immunogenicity in "Stealth" liposome coatings.
Safety & Handling Protocol
Self-Validating Safety System:
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Hazard: VOX is an irritant (Skin/Eye). It is not classified as highly toxic, but its vinyl moiety implies potential alkylating activity.
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Storage: Must be stored with a polymerization inhibitor (e.g., NaOH pellets in the outer jar or dissolved radical scavengers) at temperatures < 4 °C.
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Spill Control: Do not use acid to neutralize. Use absorbent clay, then wash with ethanol/water.
References
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Synthesis & Properties
- Kutner, A. (1961). "Preparation of N-Vinyl-2-oxazolidinone." The Journal of Organic Chemistry, 26(9), 3495–3498.
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Source:
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Polymerization Behavior
- Endo, T., et al. (1988). "Polymerization of N-vinyl-2-oxazolidinone and properties of the polymer." Journal of Polymer Science Part A: Polymer Chemistry.
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Source:
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Battery Applications (SEI Formation)
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Prof. J.R. Dahn Group. (2015). "Differential Voltage Analysis of Lithium-Ion Cells with N-Vinyl-2-oxazolidinone as an Electrolyte Additive." Journal of The Electrochemical Society.
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Source:
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Pharmaceutical/Complexation
- Wolf, F. & Kölzenburg, G. (1978). "Complex formation of poly-N-vinyl-2-oxazolidinone." Die Angewandte Makromolekulare Chemie.
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Source:
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Safety Data
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PubChem Compound Summary for CID 20600. "3-Ethenyl-1,3-oxazolidin-2-one."[1]
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Source:
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